molecular formula C23H25NO6 B557532 Fmoc-Asp(OtBu)-OH CAS No. 71989-14-5

Fmoc-Asp(OtBu)-OH

Cat. No.: B557532
CAS No.: 71989-14-5
M. Wt: 411.4 g/mol
InChI Key: FODJWPHPWBKDON-UHFFFAOYSA-N
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Description

Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butyl ester (OtBu) protecting group attached to the carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the creation of complex peptides and proteins .

Scientific Research Applications

Chemistry: Fmoc-Asp(OtBu)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for the selective formation of peptide bonds, making it a crucial reagent in the development of synthetic peptides .

Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins. These synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .

Medicine: The compound is used in the development of peptide-based drugs. Synthetic peptides created using this compound can be designed to target specific biological pathways, offering potential treatments for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these drugs .

Mechanism of Action

Fmoc-Asp(OtBu)-OH is an aspartic acid derivative that influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the OtBu group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient handling of large quantities of reagents. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The removal of the Fmoc and OtBu protecting groups is a crucial step in peptide synthesis. .

    Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the OtBu group provides stability under a wide range of reaction conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868055
Record name 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-14-5, 1217468-27-3
Record name 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1217468-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Fmoc-Asp(OtBu)-OH particularly useful in peptide synthesis?

A1: this compound is designed for use in Fmoc/tBu SPPS, a common technique for creating peptides. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu ester protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed under specific conditions, allowing for controlled, stepwise addition of amino acids during peptide chain assembly [, ].

Q2: What are the structural characteristics of this compound?

A2: While the exact spectroscopic data might vary between suppliers, its molecular formula is C24H27NO6 and its molecular weight is 425.48 g/mol. For detailed spectroscopic data, consult the specific supplier's documentation.

Q3: Are there challenges associated with using this compound in peptide synthesis?

A3: Yes, a known challenge is the potential for aspartimide formation during Fmoc removal, especially at elevated temperatures or with certain bases like piperidine and DBU []. This side reaction can lead to undesired byproducts and lower the yield of the desired peptide.

Q4: Are there strategies to minimize aspartimide formation when using this compound?

A4: Researchers have explored alternative protecting groups for the aspartic acid side chain to minimize aspartimide formation. For example, new t-butyl based derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH have demonstrated improved resistance to aspartimide formation compared to this compound and Fmoc-Asp(OMpe)-OH [].

Q5: Beyond peptide synthesis, how else is this compound utilized in research?

A5: this compound has been used to study the self-assembly properties of modified single amino acids. Research has shown that it forms distinct morphologies depending on factors like concentration, temperature, and pH []. For instance, it assembles into rod-like structures at both low and high concentrations, and upon heating [].

Q6: How is this compound analyzed in a research setting?

A6: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection are commonly employed to analyze this compound []. For accurate mass determination, mass spectrometry techniques like LC/UV/TOFMS are valuable [].

Q7: What are some future research directions involving this compound and similar compounds?

A7: Continued research on new aspartic acid protecting groups that minimize aspartimide formation is essential. Further exploration of the self-assembly properties of modified amino acids like this compound could lead to novel nanomaterials for applications in material science and biomedicine []. Additionally, understanding the environmental impact and degradation pathways of these compounds is crucial for responsible development and use [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.